molecular formula C11H17NO B13081830 3-[(3-Methylbutan-2-yl)oxy]aniline

3-[(3-Methylbutan-2-yl)oxy]aniline

Cat. No.: B13081830
M. Wt: 179.26 g/mol
InChI Key: PYTLKKQLJYDOKT-UHFFFAOYSA-N
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Description

3-[(3-Methylbutan-2-yl)oxy]aniline is an organic compound with the molecular formula C11H17NO. It is a derivative of aniline, where the hydrogen atom of the amino group is replaced by a 3-methylbutan-2-yloxy group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylbutan-2-yl)oxy]aniline typically involves the reaction of aniline with 3-methylbutan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

Aniline+3-Methylbutan-2-olThis compound\text{Aniline} + \text{3-Methylbutan-2-ol} \rightarrow \text{this compound} Aniline+3-Methylbutan-2-ol→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions are optimized to ensure minimal by-products and high conversion rates.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylbutan-2-yl)oxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

3-[(3-Methylbutan-2-yl)oxy]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Methylbutan-2-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound, with a simpler structure and different reactivity.

    3-Methylbutan-2-ol: The alcohol used in the synthesis of 3-[(3-Methylbutan-2-yl)oxy]aniline.

    Nitroaniline: An oxidized derivative with different chemical properties.

Uniqueness

This compound is unique due to the presence of the 3-methylbutan-2-yloxy group, which imparts distinct chemical and physical properties compared to its parent compound, aniline. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-(3-methylbutan-2-yloxy)aniline

InChI

InChI=1S/C11H17NO/c1-8(2)9(3)13-11-6-4-5-10(12)7-11/h4-9H,12H2,1-3H3

InChI Key

PYTLKKQLJYDOKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC1=CC=CC(=C1)N

Origin of Product

United States

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